molecular formula C7H4F3NO3 B3091957 2-(Trifluoromethoxy)nicotinic acid CAS No. 1221171-92-1

2-(Trifluoromethoxy)nicotinic acid

Cat. No. B3091957
CAS RN: 1221171-92-1
M. Wt: 207.11 g/mol
InChI Key: XUHDHRKJBUCYSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Palladium-Catalyzed Dechlorination : The chlorinated intermediate undergoes palladium-catalyzed dechlorination to yield the desired 2-(Trifluoromethoxy)nicotinic acid .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately °C.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound plays a significant role in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethoxy)pyridine-3-carboxylic acid”, are extensively used in the agrochemical industry . More than 50% of the pesticides launched in the last two decades have been fluorinated . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Pharmaceutical Applications

This compound is also used as a pharmaceutical intermediate . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Reverse Transcriptase Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Development of Fluorinated Organic Chemicals

As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals, including “2-(Trifluoromethoxy)pyridine-3-carboxylic acid”, is becoming an increasingly important research topic .

Functional Materials

Recent advances in the field of functional materials have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

properties

IUPAC Name

2-(trifluoromethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDHRKJBUCYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246057
Record name 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)pyridine-3-carboxylic acid

CAS RN

1221171-92-1
Record name 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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